molecular formula C46H78N2O5 B12765101 (4R)-N'-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-amino-6-methylheptanoic acid CAS No. 174740-57-9

(4R)-N'-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-amino-6-methylheptanoic acid

Cat. No.: B12765101
CAS No.: 174740-57-9
M. Wt: 739.1 g/mol
InChI Key: ZHILRHGTUQVDGQ-HPGDPWOZSA-N
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Description

The compound (4R)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-amino-6-methylheptanoic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a lupane-type triterpenoid core, which is known for its biological activity, linked to an amino acid derivative. The presence of multiple functional groups, such as hydroxyl, amino, and carboxyl groups, makes it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-amino-6-methylheptanoic acid typically involves several steps:

    Starting Material Preparation: The synthesis begins with the preparation of the lupane-type triterpenoid core, which can be extracted from natural sources or synthesized through multi-step organic reactions.

    Functional Group Modification: The hydroxyl group at the 3beta position is introduced through selective oxidation and reduction reactions.

    Amide Bond Formation: The aminooctanoyl and aminoheptanoic acid moieties are introduced through amide bond formation reactions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Final Assembly: The final compound is assembled through a series of protection and deprotection steps to ensure the correct functional groups are exposed at each stage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound (4R)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-amino-6-methylheptanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

    Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: Reagents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).

    Substitution: Reagents like alkyl halides or acyl chlorides.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the lupane-type triterpenoid core is known for its anti-inflammatory and anticancer properties. This compound can be studied for its potential therapeutic effects and mechanisms of action in various biological systems.

Medicine

In medicine, the compound’s potential as a drug candidate can be explored. Its unique structure may interact with specific biological targets, offering opportunities for the development of new treatments for diseases such as cancer and inflammatory disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its functional group versatility.

Mechanism of Action

The mechanism of action of (4R)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-amino-6-methylheptanoic acid involves its interaction with specific molecular targets. The lupane-type triterpenoid core can interact with cell membranes and proteins, potentially disrupting cellular processes. The amino acid derivatives may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

Similar Compounds

    Betulinic Acid: Another lupane-type triterpenoid with similar biological activities.

    Oleanolic Acid: A triterpenoid with anti-inflammatory and anticancer properties.

    Ursolic Acid: Known for its antioxidant and anti-inflammatory effects.

Uniqueness

What sets (4R)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-amino-6-methylheptanoic acid apart is its combination of a lupane-type triterpenoid core with amino acid derivatives. This unique structure may offer enhanced biological activity and specificity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of the compound (4R)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-amino-6-methylheptanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

174740-57-9

Molecular Formula

C46H78N2O5

Molecular Weight

739.1 g/mol

IUPAC Name

(4R)-4-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-6-methylheptanoic acid

InChI

InChI=1S/C46H78N2O5/c1-30(2)29-32(16-19-39(51)52)48-38(50)15-13-11-10-12-14-28-47-41(53)46-25-20-33(31(3)4)40(46)34-17-18-36-43(7)23-22-37(49)42(5,6)35(43)21-24-45(36,9)44(34,8)26-27-46/h30,32-37,40,49H,3,10-29H2,1-2,4-9H3,(H,47,53)(H,48,50)(H,51,52)/t32-,33+,34-,35+,36-,37+,40-,43+,44-,45-,46+/m1/s1

InChI Key

ZHILRHGTUQVDGQ-HPGDPWOZSA-N

Isomeric SMILES

CC(C)C[C@@H](CCC(=O)O)NC(=O)CCCCCCCNC(=O)[C@]12CC[C@H]([C@@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=C)C

Canonical SMILES

CC(C)CC(CCC(=O)O)NC(=O)CCCCCCCNC(=O)C12CCC(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=C)C

Origin of Product

United States

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